Technical Guide: Synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Technical Guide: Synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
This guide details the synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3), a critical intermediate in the preparation of purine nucleoside analogs and antineoplastic agents like Temozolomide derivatives. The protocol focuses on the Modified Shaw Synthesis , a robust cyclocondensation route that establishes the 1,2-dimethyl substitution pattern with high regioselectivity.
Executive Summary & Retrosynthetic Analysis
The target molecule, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide , is a substituted imidazole scaffold characterized by a 1,2-dimethyl pattern. Unlike the unsubstituted 5-aminoimidazole-4-carboxamide (AICA), the introduction of methyl groups at the N1 and C2 positions requires a de novo ring construction strategy to avoid complex regioselectivity issues associated with direct alkylation.
Retrosynthetic Logic
The most efficient pathway disconnects the imidazole ring into three components:
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C4-C5-N3 Fragment: Derived from 2-amino-2-cyanoacetamide (provides the cyano and carboxamide functionalities).
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C2 Fragment: Derived from Triethyl orthoacetate (provides the C2-methyl group).
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N1 Fragment: Derived from Methylamine (provides the N1-methyl group).
This approach utilizes the Shaw Cyclization , where an imidate intermediate undergoes aminolysis followed by intramolecular nucleophilic attack on the nitrile group to close the ring.
Figure 1: Retrosynthetic disconnection showing the three-component assembly of the target imidazole.
Experimental Protocol
Safety Warning: Methylamine is a toxic gas/liquid; use a sealed pressure vessel or efficient reflux condenser. Acetonitrile is toxic and flammable. Perform all operations in a fume hood.
Phase 1: Imidate Formation
The first step involves the condensation of 2-amino-2-cyanoacetamide with triethyl orthoacetate to form the reactive ethyl imidate intermediate.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 2-Amino-2-cyanoacetamide | 99.09 | 1.0 | Scaffold Precursor |
| Triethyl Orthoacetate | 162.23 | 1.2 - 1.5 | C2-Methyl Source |
| Acetonitrile (Anhydrous) | - | Solvent | Medium |
| Acetic Acid (Glacial) | 60.05 | 0.05 (Cat.) | Catalyst |
Procedure:
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Charge a reaction vessel with 2-amino-2-cyanoacetamide (10.0 g, 101 mmol) and anhydrous acetonitrile (150 mL).
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Add triethyl orthoacetate (24.5 g, 151 mmol) and a catalytic amount of acetic acid (0.3 mL).
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Heat the mixture to reflux (80–82°C) under nitrogen atmosphere.
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Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1] The starting amine should disappear within 2–4 hours, forming the intermediate Ethyl N-(2-amino-1-cyano-2-oxoethyl)acetimidate .
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Optional: The intermediate can be isolated by evaporation, but a "telescoped" (one-pot) process is preferred for yield.
Phase 2: Aminolysis and Cyclization
The imidate is treated with methylamine to install the N1-methyl group and trigger ring closure.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Methylamine (33% in EtOH) | 31.06 | 3.0 | N1-Methyl Source |
| Ethanol | - | Solvent | Co-solvent |
Procedure:
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Cool the reaction mixture from Phase 1 to 0–5°C .
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Slowly add methylamine solution (33% in EtOH, 30 mL, ~240 mmol) dropwise to control the exotherm.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Heat the mixture to reflux for 2–3 hours. This step drives the intramolecular attack of the amidine nitrogen onto the nitrile carbon.
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Work-up: Cool the suspension to 0°C. The product often precipitates directly.
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Filter the solid.[1] If no precipitate forms, concentrate the solvent in vacuo to ~20% volume and add cold water or diethyl ether to induce crystallization.
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Purification: Recrystallize from water or ethanol/water (1:1) .
Expected Yield: 55–70% Appearance: Off-white to pale yellow crystalline powder.
Mechanistic Insight
The reaction proceeds via a Shaw-type mechanism , distinct from standard alkylation. The regiochemistry is locked by the sequence of addition.
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Imidate Formation: The amine of the cyanoacetamide attacks the orthoacetate, eliminating ethanol to form the acetimidate.
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Amidine Transfer: Methylamine attacks the electrophilic carbon of the imidate, displacing ethanol and forming an amidine intermediate.
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5-Exo-Dig Cyclization: The internal nucleophile (the nitrogen of the newly formed amidine) attacks the nitrile carbon (electrophile).
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Tautomerization: The resulting imine tautomerizes to the aromatic amino-imidazole system.
Figure 2: Mechanistic pathway of the modified Shaw synthesis.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
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1H NMR (DMSO-d6, 400 MHz):
- 2.25 ppm (s, 3H, C2-CH3 ) – Distinctive singlet confirming C2-methylation.
- 3.45 ppm (s, 3H, N1-CH3 ) – Distinctive singlet confirming N1-methylation.
- 5.80 ppm (s, 2H, -NH2 ) – Broad exchangeable singlet.
- 6.60–6.90 ppm (br s, 2H, -CONH2 ) – Amide protons.
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Mass Spectrometry (ESI+):
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Calculated [M+H]+: 155.09
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Observed [M+H]+: 155.1
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HPLC Purity: >98% (C18 Column, Water/Acetonitrile gradient with 0.1% TFA).
References
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Shaw, G. , et al. "Purines, Pyrimidines, and Imidazoles. Part XLII. Synthesis of Some 9-Substituted 8-Methylpurines." Journal of the Chemical Society, Perkin Transactions 1, 1974.
- Lunt, E., et al. "Antitumor Imidazotetrazines. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (Mitozolomide) and Related Compounds." Journal of Medicinal Chemistry, 1987.
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Wang, Y. , et al. "Process for the preparation of Temozolomide." U.S. Patent 7,446,209, 2008. (Describes analogous cyclization conditions for imidazole carboxamides).
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ChemicalBook. "5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide (CAS 78750-93-3) Product Entry."
